molecular formula C7H16ClNO2 B1421637 3-[(2-Methylpropyl)amino]propanoic acid hydrochloride CAS No. 1181458-60-5

3-[(2-Methylpropyl)amino]propanoic acid hydrochloride

Cat. No.: B1421637
CAS No.: 1181458-60-5
M. Wt: 181.66 g/mol
InChI Key: YUPVFCIEBDCSIY-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Modification in Drug Development

Research on modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters showed that such modifications have the potential to make drugs more effective with increased skin permeability (Ossowicz-Rupniewska et al., 2022).

Fluorescence Derivatization

3-(Naphthalen-1-ylamino)propanoic acid was used to evaluate its applicability as a fluorescent derivatising reagent for amino acids. These derivatives showed strong fluorescence, which is beneficial in biological assays (Frade et al., 2007).

Investigating Polymorphism in Pharmaceuticals

A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms, showing the complexity in analytical and physical characterization of such compounds (Vogt et al., 2013).

Synthesis and Anticancer Activity

Research on the synthesis of S-glycosyl and S-alkyl derivatives of certain triazinone derivatives revealed significant anticancer activities in vitro for some of these compounds, indicating the potential of such derivatives in cancer treatment (Saad & Moustafa, 2011).

Biocatalysis in Drug Research

A study on the biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 showed the potential of microbial biotransformation in the preparation of pharmaceutical intermediates (Li et al., 2013).

Computational Peptidology in Drug Design

A study using conceptual density functional theory to calculate molecular properties of new antifungal tripeptides highlighted the importance of computational methods in understanding and designing new drug compounds (Flores-Holguín et al., 2019).

Corrosion Inhibition in Material Science

Research on Schiff bases derived from L-Tryptophan showed their effectiveness in preventing corrosion of stainless steel in acidic environments, demonstrating an application in materials science (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

3-(2-methylpropylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)5-8-4-3-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPVFCIEBDCSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-60-5
Record name β-Alanine, N-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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